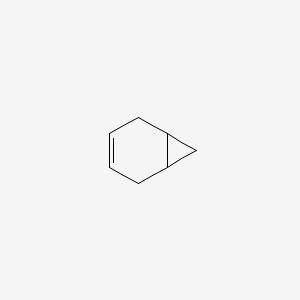

cis-Bicyclo(4.1.0)hept-3-ene

CAS No.: 84194-54-7

Cat. No.: VC19298489

Molecular Formula: C7H10

Molecular Weight: 94.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84194-54-7 |

|---|---|

| Molecular Formula | C7H10 |

| Molecular Weight | 94.15 g/mol |

| IUPAC Name | bicyclo[4.1.0]hept-3-ene |

| Standard InChI | InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-2,6-7H,3-5H2 |

| Standard InChI Key | JBFDZEJAJZJORO-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CCC2C1C2 |

Introduction

Chemical Identity and Structural Features

Molecular Framework and Nomenclature

cis-Bicyclo[4.1.0]hept-3-ene belongs to the class of bicyclic compounds with a [4.1.0] carbon skeleton. Its IUPAC name derives from the numbering of the bridgehead carbons, where the cyclopropane ring (one carbon bridge) is fused to a seven-membered system. The "cis" designation indicates the relative stereochemistry of the bridgehead hydrogen atoms, which reside on the same side of the cyclopropane ring .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 16554-83-9 | |

| Molecular Formula | C₇H₁₀ | |

| Molecular Weight | 94.15 g/mol | |

| IUPAC Name | Bicyclo[4.1.0]hept-3-ene | |

| InChIKey | JBFDZEJAJZJORO-KNVOCYPGSA-N |

Stereochemical Considerations

The cis configuration imposes significant steric strain due to the proximity of the bridgehead hydrogens. This strain influences the compound’s reactivity, particularly in thermal and catalytic rearrangements. X-ray crystallography and NMR studies confirm the planar cyclopropane ring and the twisted geometry of the cyclohexene moiety .

Synthesis and Functionalization

Key Synthetic Routes

The synthesis of cis-bicyclo[4.1.0]hept-3-ene often begins with 1,4-cyclohexanedione, as outlined in asymmetric syntheses of carbocyclic nucleoside analogues . A stereoselective approach involves:

-

Allylic Oxidation: Diastereoselective oxidation of terminal alkenes using SeO₂ and tert-butyl hydroperoxide to yield allylic alcohols .

-

Hydroboration-Oxidation: 9-BBN-mediated hydroboration ensures high regioselectivity, favoring anti-Markovnikov addition .

-

Cyclopropanation: Transition metal-catalyzed cyclopropanation of cyclohexene derivatives completes the bicyclic framework .

Halogenated Derivatives

Halogenation at the 7-position significantly alters reactivity. For example:

-

7,7-Dichloro-trans-bicyclo[4.1.0]hept-3-ene undergoes thermal isomerization to the cis-fused isomer at 120°C .

-

7,7-Dibromo derivatives favor ring expansion over isomerization, forming cycloheptene products .

Physical and Thermodynamic Properties

Phase Change Data

Enthalpy of vaporization (ΔvapH) studies reveal solvent-dependent behavior:

EB = Ebulliometry; A = Approximation method

Computed Physicochemical Properties

PubChem data highlight critical parameters influencing solubility and reactivity :

-

XLogP3: 2.2 (indicative of high hydrophobicity)

-

Topological Polar Surface Area: 0 Ų (non-polar character)

-

Rotatable Bonds: 0 (rigid bicyclic framework)

Thermal and Catalytic Reactivity

Thermal Rearrangements

-

7,7-Dichloro-trans isomer: Rearranges to cis-bicyclo[4.1.0]hept-3-ene via a non-ionic mechanism (ΔG‡ ≈ 100 kJ/mol) .

-

7,7-Dibromo-trans isomer: Prefers ring expansion to cycloheptene derivatives due to bromine’s leaving-group ability .

Transition Metal-Promoted Isomerization

Rhodium(I) complexes catalyze the isomerization of trans- to cis-bicyclo[4.1.0]hept-3-ene with >95% stereoselectivity . This reaction proceeds via a twist-bent σ-bond intermediate, as evidenced by computational studies .

Applications in Organic Synthesis

Carbocyclic Nucleoside Analogues

Functionalized bicyclo[4.1.0]heptane derivatives serve as scaffolds for antiviral agents. For instance:

-

Compound 3d (a triazole derivative) shows moderate activity against coxsackie B4 virus (EC₅₀ = 12 µM) .

-

Stereoselective hydroboration enables the installation of hydroxymethyl groups critical for biological activity .

Mechanistic Probes

The strained bicyclic framework is a model for studying:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume